BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, a group of enzymes involved in cell growth and proliferation. [] It acts by competitively binding to the ATP-binding site of Met kinase, thereby inhibiting its activity. [] This compound has been investigated for its potential in treating various cancers, including gastric carcinoma. []
While a specific synthesis pathway for BMS-777607 is not detailed in the provided abstracts, its development involved exploring substitutions at the 3-position of the pyridine ring and the 4-position of the pyridone ring. [] These modifications aimed to enhance enzyme potency, aqueous solubility, and kinase selectivity. []
BMS-777607 contains a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide core structure. [] The crystal structure of a closely related analogue bound to the tyrosine kinase domain of the hepatocyte growth factor receptor (c-MET) has been solved. []
BMS-777607 demonstrated complete tumor stasis in a preclinical study using a Met-dependent human gastric carcinoma xenograft model. [] Its efficacy in inhibiting tumor growth, along with favorable pharmacokinetic and preclinical safety profiles, led to its advancement into phase I clinical trials. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2